molecular formula C39H34NOP B3030497 (4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole CAS No. 913829-88-6

(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B3030497
CAS No.: 913829-88-6
M. Wt: 563.7
InChI Key: WDIPXXMCRPGMIB-XSEQESSCSA-N
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Description

This compound is a chiral spirocyclic oxazole derivative featuring a benzyl group at the 4-position (S-configuration) and a diphenylphosphanyl-substituted spirobi[indene] moiety at the 2-position (1S-configuration).

Properties

IUPAC Name

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34NOP/c1-4-12-28(13-5-1)26-31-27-41-38(40-31)34-20-10-14-29-22-24-39(36(29)34)25-23-30-15-11-21-35(37(30)39)42(32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-21,31H,22-27H2/t31-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIPXXMCRPGMIB-XSEQESSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680624
Record name (4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913829-88-6
Record name (4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound known for its potential biological activities. Its molecular formula is C39H34NOP, with a molecular weight of 563.7 g/mol. This compound belongs to the oxazole class and features a spirobiindene structure along with a diphenylphosphanyl substituent, which may contribute to its reactivity and biological properties.

The compound exhibits several notable chemical properties:

  • Molecular Weight : 563.7 g/mol
  • CAS Number : 913829-88-6
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its phosphine-containing structure. Phosphines are known to participate in various catalytic processes and can enhance the efficacy of reactions involving electrophiles. The presence of the oxazole ring may also influence its interaction with biological targets, potentially acting as a ligand in metal coordination complexes or as a substrate for enzymatic reactions.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that phosphine ligands can stabilize reactive intermediates in catalytic cycles .

Case Studies

Several studies have evaluated the biological implications of phosphine-containing compounds:

  • Phosphine Catalysis : Research demonstrated that phosphine ligands significantly improve yields in asymmetric hydrogenation reactions by stabilizing transition states . This property could be leveraged in drug design to enhance the selectivity of pharmaceutical agents.
  • Anticancer Activity : Some derivatives of oxazole compounds have been investigated for their anticancer properties. They showed promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Summary Table

Activity Description Reference
Enzyme InhibitionInhibits specific proteases and enzymes through phosphine interactions
Anticancer PotentialInduces apoptosis in cancer cells; inhibits proliferation
Catalytic EfficiencyEnhances reaction yields in asymmetric synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from related research:

Structural Analogues

Spirobi[indene]-based ligands: Compounds with spirobi[indene] cores are noted for their rigidity and stereochemical control in catalysis. For example, spirobi[indene]-phosphine ligands (e.g., SPIROP) are used in palladium-catalyzed cross-coupling reactions.

Chiral Oxazoles: Oxazole derivatives like phosphino-oxazoline (PHOX) ligands are widely employed in asymmetric hydrogenation.

Functional Analogues

Ferroptosis-Inducing Compounds (FINs): While discusses ferroptosis inducers in oral cancer, the target compound’s role in this context is unclear. Natural and synthetic FINs (e.g., erastin, RSL3) operate via GPX4 inhibition or iron chelation.

Plant-Derived Bioactive Oxazoles : highlights bioactive oxazoles in plants, such as those with pesticidal or antimicrobial properties. The target compound’s synthetic origin and phosphine ligand differentiate it from natural oxazoles, which typically lack such substituents .

Hypothetical Data Table Based on Structural Inference

Property/Feature Target Compound PHOX Ligands (e.g., (S)-t-BuPHOX) SPIROP Ligands
Core Structure Spirobi[indene]-oxazole with diphenylphosphanyl Oxazoline-phosphine Spirobi[indene]-phosphine
Chirality 4S,1S configurations Central chirality in oxazoline Axial chirality
Potential Applications Asymmetric catalysis (inferred from phosphine ligand) Asymmetric hydrogenation Cross-coupling reactions
Electronic Effects Electron-rich due to oxazole and phosphine Tunable via substituents on oxazoline Rigid, electron-neutral
Steric Bulk High (spirobi[indene] and benzyl groups) Moderate (t-Bu group) High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole

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